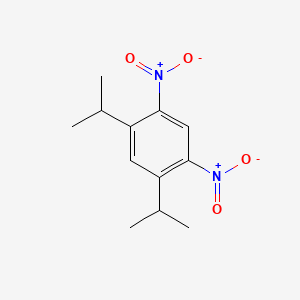

1,5-Diisopropyl-2,4-dinitrobenzene

Übersicht

Beschreibung

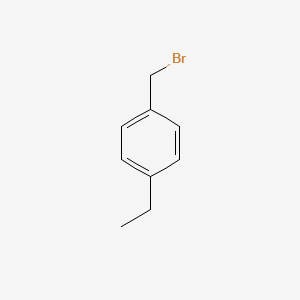

1,5-Diisopropyl-2,4-dinitrobenzene is a derivative of dinitrobenzene, a compound characterized by the presence of two nitro groups attached to a benzene ring. While the provided papers do not directly discuss 1,5-diisopropyl-2,4-dinitrobenzene, they offer insights into the reactivity and structural characteristics of related dinitrobenzene compounds, which can be extrapolated to understand the properties of 1,5-diisopropyl-2,4-dinitrobenzene.

Synthesis Analysis

The synthesis of dinitrobenzene derivatives often involves nitration reactions and subsequent modifications. For instance, the carbonylation of 2,4-dinitrotoluene under specific conditions of carbon monoxide pressure, pyridine concentration, and temperature can lead to the formation of diisocyanate derivatives . Although the synthesis of 1,5-diisopropyl-2,4-dinitrobenzene is not explicitly described, similar conditions and reagents could potentially be used to introduce isopropyl groups into the dinitrobenzene framework.

Molecular Structure Analysis

The molecular structure of dinitrobenzene derivatives can be complex, as seen in the crystal structure of 1,3,5-triisopropyl-2-nitrobenzene, where the nitro group is almost perpendicular to the aromatic ring, and the crystal structure is disordered . This suggests that the introduction of isopropyl groups can significantly affect the geometry and conformation of the benzene ring in 1,5-diisopropyl-2,4-dinitrobenzene.

Chemical Reactions Analysis

Dinitrobenzene derivatives can undergo various chemical reactions. For example, 1,5-difluoro-2,4-dinitrobenzene can react with proteins to form cross-linked derivatives, as seen in the reaction with ribonuclease A and the tryptophan synthetase α subunit . These reactions demonstrate the reactivity of the nitro groups and the potential for 1,5-diisopropyl-2,4-dinitrobenzene to participate in similar biochemical interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrobenzene derivatives are influenced by their substituents. The presence of isopropyl groups in 1,5-diisopropyl-2,4-dinitrobenzene would likely affect its melting point, solubility, and stability. The disorder in the crystal structure of related compounds indicates potential variability in the physical properties of such derivatives . Additionally, the reactivity of the nitro groups in various chemical reactions, such as amination and supramolecular assembly, provides insight into the chemical behavior of 1,5-diisopropyl-2,4-dinitrobenzene .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heteracalix[4]arenes

1,5-Diisopropyl-2,4-dinitrobenzene is utilized in the synthesis of heteracalix[4]arenes, particularly in the creation of oxygen- and sulfur-bridged calix[4]arenes. This process involves nucleophilic aromatic substitution and has been instrumental in understanding the conformational properties of these macrocyclic compounds (Yasukawa, Kobayashi, & Konishi, 2009).

Chemical Modification of Erythrocytes

1,5-Diisopropyl-2,4-dinitrobenzene has been used to modify erythrocyte membranes. This modification leads to changes in the permeability of the cells to ions like Na+ and K+, showcasing its potential in studying membrane dynamics and properties (Berg, Diamond, & Marfey, 1965).

Synthesis of Tetranitroazacalix[4]arenes

This compound is also involved in the synthesis of tetranitroazacalix[4]arenes through nucleophilic aromatic substitution with 1,3-diaminobenzenes. The resulting azacalixarenes exhibit unique conformational properties, contributing to research in supramolecular chemistry (Konishi et al., 2009).

Interaction with Proteins

1,5-Diisopropyl-2,4-dinitrobenzene has been used to study the interaction with proteins, like in the case of the Escherichia coli tryptophan synthetase α subunit. It introduces intramolecular cross-linkages, affecting enzyme activity and offering insights into protein structure and function (Hardman & Hardman, 1971).

Vibrational Spectra Analysis

This compound has been the subject of extensive vibrational spectra analysis, including Fourier transform infrared (FT-IR) and Raman spectroscopy. Such studies are crucial in understanding its molecular structure and properties, contributing to the broader field of spectroscopy and molecular physics (Seshadri & Padmavathy, 2017).

Eigenschaften

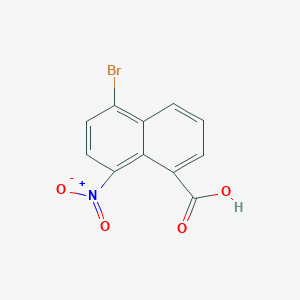

IUPAC Name |

1,5-dinitro-2,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRVNCAMWDHLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507392 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Diisopropyl-2,4-dinitrobenzene | |

CAS RN |

77256-78-1 | |

| Record name | 1,5-Dinitro-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)